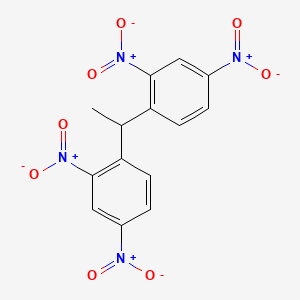

Benzene, 1,1'-ethylidenebis[2,4-dinitro-

説明

Benzene, 1,1'-ethylidenebis[2,4-dinitro- (systematic IUPAC name) is a nitroaromatic compound characterized by two benzene rings linked by an ethylidene bridge (–CH₂–CH₂–), with each ring substituted by nitro (–NO₂) groups at the 2 and 4 positions. Nitroaromatics are typically associated with high stability, reactivity in electrophilic substitution, and hazards such as acute toxicity and explosiveness due to the electron-withdrawing nitro groups .

特性

CAS番号 |

98120-61-7 |

|---|---|

分子式 |

C14H10N4O8 |

分子量 |

362.25 g/mol |

IUPAC名 |

1-[1-(2,4-dinitrophenyl)ethyl]-2,4-dinitrobenzene |

InChI |

InChI=1S/C14H10N4O8/c1-8(11-4-2-9(15(19)20)6-13(11)17(23)24)12-5-3-10(16(21)22)7-14(12)18(25)26/h2-8H,1H3 |

InChIキー |

INJLQZRUQYRZLB-UHFFFAOYSA-N |

SMILES |

CC(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

正規SMILES |

CC(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

製品の起源 |

United States |

類似化合物との比較

Structural Analogues with Varying Bridges

(a) Benzene, 1,1'-(1,3-propanediyl)bis[2,4-dinitro- (CAS 20899-75-6)

- Bridge : Propane (–CH₂–CH₂–CH₂–) instead of ethylidene.

- Formula : C₁₅H₁₂N₄O₈ vs. C₁₄H₁₀N₄O₈ (estimated for target compound).

- Molecular Weight : 376.28 g/mol.

- Key Differences : The longer propane bridge increases molecular flexibility and may reduce melting point compared to the rigid ethylidene-linked compound. The additional methylene group also increases hydrophobicity .

(b) Benzene, 1,1'-(1E)-1,2-ethenediylbis[2,4,6-trinitro- (CAS 19138-90-0)

- Bridge : Ethenediyl (–CH=CH–) with a double bond.

- Formula : C₁₄H₆N₆O₁₂.

- Molecular Weight : 450.23 g/mol.

- Key Differences : The conjugated double bond enhances planarity and resonance stability. The additional nitro groups at the 6 position increase density and explosiveness, making this compound more hazardous than the target .

Analogues with Alternative Functional Groups

(a) Bis(2,4-dinitrophenyl) disulfide (CAS 2253-67-0)

- Bridge : Disulfide (–S–S–) instead of ethylidene.

- Formula : C₁₂H₆N₄O₈S.

- Molecular Weight : 366.26 g/mol.

- However, disulfide bonds are prone to redox reactions, unlike the inert ethylidene bridge .

(b) Benzene,1,1'-thiobis[2,4-dinitro- (CAS not specified)

- Bridge : Thioether (–S–) instead of ethylidene.

- Key Differences : The thioether bridge reduces electron-withdrawing effects compared to nitro groups, altering reactivity in substitution reactions. This compound may exhibit lower thermal stability .

Physicochemical Property Comparison

Hazard and Stability Profiles

- Target Compound : Likely classified as acutely toxic (oral, dermal) and irritant (skin/eyes) based on analogs like Benzene, 1,1'-(1E)-1,2-ethenediylbis[2,4,6-trinitro- (H302, H315, H319) .

- Thermal Stability : Ethylidene-linked nitroaromatics are less shock-sensitive than ethenediyl derivatives due to the absence of conjugated nitro groups. However, storage below 25°C is recommended to prevent decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。